Spiro[3.3]heptane-2-carboxylic acid
Overview
Description
Spiro[3.3]heptane-2-carboxylic acid is a spirocyclic compound with the molecular formula C₈H₁₂O₂. It features a unique structure where two cyclobutane rings share a single carbon atom, forming a spiro linkage. This compound is known for its rigidity and non-coplanar exit vectors, making it an interesting subject in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[3.3]heptane-2-carboxylic acid can be synthesized through several methods. One common approach involves the Wolff–Kishner reduction of a ketone followed by the oxidation of the phenyl substituent to yield the carboxylic acid . Another method includes the reaction of an alkene with an amide in the presence of triflic anhydride and a base such as lutidine, followed by purification through vacuum distillation or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, followed by efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Spiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and bioisosteres.
Biology: Its unique structure makes it a candidate for studying molecular interactions and enzyme binding.
Industry: It is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism by which spiro[3.3]heptane-2-carboxylic acid exerts its effects is primarily through its structural rigidity and non-coplanar exit vectors. These features allow it to mimic the behavior of aromatic rings in biological systems, interacting with molecular targets such as enzymes and receptors. The pathways involved often include binding to active sites and altering the conformation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[1.1.1]pentane
- Cubane
- Bicyclo[2.2.2]octane
- 2-Oxabicyclo[2.2.2]octane
Uniqueness
Spiro[3.3]heptane-2-carboxylic acid is unique due to its spirocyclic structure, which provides greater steric bulk and non-coplanar exit vectors compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
spiro[3.3]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHLUSGMOSPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10605186 | |
Record name | Spiro[3.3]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10605186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28114-87-6 | |
Record name | Spiro[3.3]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10605186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | spiro[3.3]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of decafluoro-5-methylene-spiro[3.3]heptane-2-carboxylic acid (3)?
A1: Decafluoro-5-methylene-spiro[3.3]heptane-2-carboxylic acid (3) was identified as a hydrolysis product of the trimer of tetrafluoroallene (1). Its structure, containing a spirocyclic framework with a carboxylic acid group at the 2-position and a methylene group at the 5-position, was confirmed by X-ray diffraction. [] Unfortunately, the abstract does not provide specific details about the molecular formula, weight, or spectroscopic data.
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